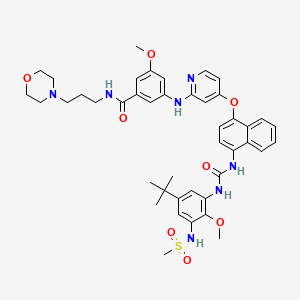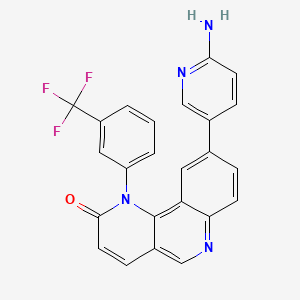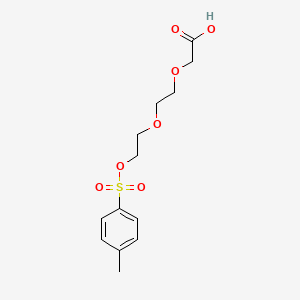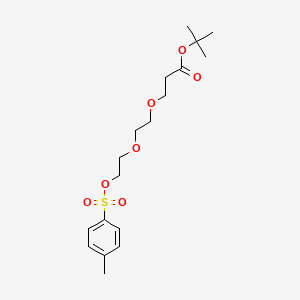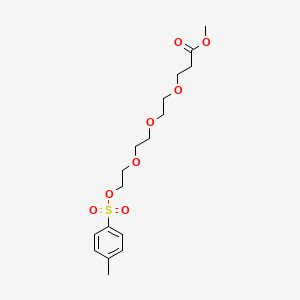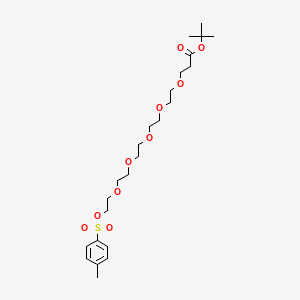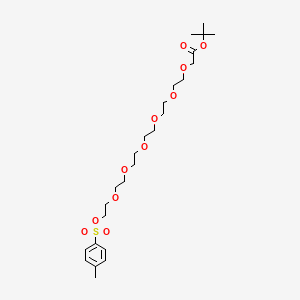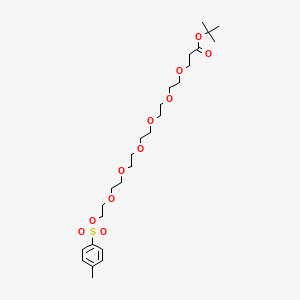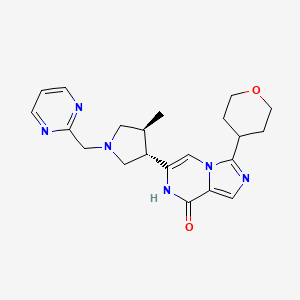
TTA-A8
概要
説明
TTA-A8は、T型カルシウムチャネルのアンタゴニストとして作用する低分子薬です。当初はメルク・アンド・カンパニー(Merck Sharp & Dohme Corp.)によって開発され、主に研究目的で使用されています。 この化合物は、睡眠障害や頭痛を含む神経系疾患の治療に有効性が示されています .
科学的研究の応用
TTA-A8は、科学研究において幅広い応用範囲があります。化学では、T型カルシウムチャネルの特性と挙動を研究するために使用されます。生物学では、研究者がこれらのチャネルが細胞プロセスで果たす役割を理解するのに役立ちます。 医学では、this compoundは、睡眠障害、頭痛、その他の神経系疾患の治療の可能性について調査されています . さらに、カルシウムチャネルを標的とする新規薬物の開発における製薬業界での応用があります .
Safety and Hazards
作用機序
TTA-A8は、神経細胞の興奮性を調節するT型カルシウムチャネルを阻害することで効果を発揮します。これらのチャネルを阻害することで、this compoundは神経細胞へのカルシウムイオンの流入を減らし、神経細胞の活動を調節します。 このメカニズムは、異常な神経細胞の活動が重要な因子であるてんかんや睡眠障害などの疾患の治療に特に役立ちます .
類似の化合物との比較
This compoundは、T型カルシウムチャネルアンタゴニストとして、その高い選択性と効力で独自性があります。 類似の化合物には、ミベフラジルがあり、これもT型カルシウムチャネルを阻害しますが、選択性は中程度です . 他の関連する化合物には、レボセモチアジルとORM-10962があり、これらは異なるタイプのカルシウムチャネルを標的とし、効力と選択性の程度が異なります .
準備方法
TTA-A8の合成は、いくつかの段階を伴います。 ある方法では、50μLのジメチルスルホキシド(DMSO)と300μLのポリエチレングリコール300(PEG300)を混合してインビボ製剤を調製し、その後50μLのTween 80と600μLの二重蒸留水(ddH2O)を添加します . その後、化合物を精製および特性評価して、品質と有効性を確認します。
化学反応の分析
This compoundは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で一般的に使用される試薬には、ジメチルスルホキシド、ポリエチレングリコール、Tween 80などがあります。 これらの反応から生成される主な生成物は、通常、カルシウムチャネル阻害特性を保持したthis compoundの誘導体です .
化学反応の分析
TTA-A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol, and Tween 80. The major products formed from these reactions are typically derivatives of this compound that retain its calcium channel blocking properties .
類似化合物との比較
TTA-A8 is unique in its high selectivity and potency as a T-type calcium channel antagonist. Similar compounds include mibefradil, which also blocks T-type calcium channels but with moderate selectivity . Other related compounds are levosemotiadil and ORM-10962, which target different types of calcium channels and have varying degrees of efficacy and selectivity .
特性
IUPAC Name |
2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14(19-8-7-18(12-28-19)31-13-22(23,24)25)29-20(30)11-16-3-5-17(6-4-16)21-15(2)26-9-10-27-21/h3-10,12,14H,11,13H2,1-2H3,(H,29,30)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURCOVUGQRXRTE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)NC(C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN=C1C2=CC=C(C=C2)CC(=O)N[C@H](C)C3=NC=C(C=C3)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TTA-A8?
A1: this compound is a potent and selective antagonist of T-type calcium channels [, ]. These channels play a crucial role in neuronal excitability and are involved in various physiological processes, including sleep regulation. By blocking these channels, this compound can modulate neuronal activity and affect sleep architecture.
Q2: What is the evidence supporting this compound's efficacy in modulating sleep architecture?
A2: Preclinical studies using electroencephalography (EEG) telemetry in rats demonstrated that this compound significantly modifies sleep architecture []. This finding supports the potential of this compound as a sleep-regulating agent. Further research, including human clinical trials, is ongoing to explore its therapeutic benefits in sleep disorders.
Q3: What is known about the pharmacokinetic profile of this compound?
A3: this compound exhibits favorable pharmacokinetic properties in preclinical species, including a short half-life []. In a preliminary human clinical trial (n=12), a single 20 mg oral dose of this compound achieved a high maximum plasma concentration (Cmax) of 1.82 ± 0.274 μM with a short apparent terminal half-life of 3.0 ± 1.1 hours []. This short half-life is desirable for a sleep-regulating agent to minimize residual effects upon waking.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


